molecular formula C20H12BrN5 B2656180 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline CAS No. 327039-09-8

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline

Cat. No.: B2656180
CAS No.: 327039-09-8
M. Wt: 402.255
InChI Key: DSPLMVUYTQAOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The compound consists of a quinazoline core substituted with a benzotriazole moiety, a bromine atom, and a phenyl group. This combination of functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the quinazoline core is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Attachment of the Benzotriazole Moiety: The benzotriazole group is introduced via nucleophilic substitution reactions, where the brominated quinazoline reacts with benzotriazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Phenyl Group Addition: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the quinazoline core to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with target proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-propoxybenzylidene)acetohydrazide
  • 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(1,1’-biphenyl)-4-ylmethylene)acetohydrazide

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline stands out due to its unique combination of a quinazoline core with a benzotriazole moiety, bromine atom, and phenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-6-bromo-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-18-9-5-4-8-17(18)24-25-26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPLMVUYTQAOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.